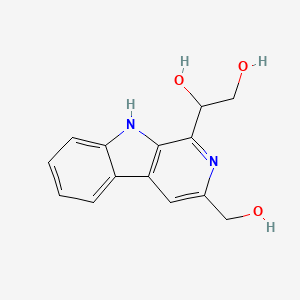
Pyridindolol
Vue d'ensemble
Description
Pyridindolol est un métabolite bactérien qui a été trouvé dans la bactérie Streptomyces alboverticillatus. Il est connu pour son activité inhibitrice contre l'enzyme bêta-galactosidase. Le composé a une formule moléculaire de C14H14N2O3 et un poids moléculaire de 258,27 g/mol .
Applications De Recherche Scientifique
Pyridindolol has several scientific research applications, including:
Chemistry: It is used as a beta-galactosidase inhibitor in enzymatic studies.
Biology: this compound is employed in studies involving microbial metabolism and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: this compound is used in the production of various biochemical reagents and as a research tool in industrial applications
Mécanisme D'action
Target of Action
Pyridindolol is primarily known as an inhibitor of β-galactosidase , a type of enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . This enzyme plays a crucial role in the metabolism of carbohydrates.
Mode of Action
This compound interacts with β-galactosidase, inhibiting its function. It has been found to inhibit bovine liver β-galactosidase non-competitively at pH 4.0-5.0 . The inhibition of β-galactosidase by this compound leads to a decrease in the breakdown of β-galactosides.
Biochemical Pathways
The inhibition of this enzyme could potentially disrupt these processes, leading to a variety of downstream effects .
Pharmacokinetics
Like many other compounds, its bioavailability and pharmacokinetics are likely to be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory activity against β-galactosidase has been observed to be pH-dependent, with significant inhibition occurring at pH 4.0-5.0 Other factors, such as temperature, may also affect its stability and activity
Analyse Biochimique
Biochemical Properties
Pyridindolol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been observed to interact with enzymes involved in the biosynthesis of other specialized metabolites. For instance, it is associated with a biosynthetic gene cluster that includes a pyridoxal phosphate-dependent enzyme, an FAD-binding oxidoreductase, and other key enzymes . These interactions suggest that this compound may play a regulatory role in the production of other metabolites, potentially influencing the metabolic flux within the producing organism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In microbial cells, this compound has been shown to influence cell growth and metabolism. For example, in Streptomyces species, this compound production is linked to the regulation of secondary metabolite biosynthesis, which can impact cell signaling pathways and gene expression . Additionally, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to certain enzymes, potentially inhibiting or activating their catalytic activity. For instance, this compound has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical reactions . These interactions can lead to changes in gene expression, as this compound may influence the transcriptional regulation of genes involved in secondary metabolite biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, depending on factors such as stability and degradation. This compound has been observed to be relatively stable under certain conditions, allowing for sustained effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and secondary metabolite production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or metabolic dysregulation. Studies have shown that there is a threshold effect, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is particularly associated with the biosynthesis of secondary metabolites, where it plays a regulatory role. This compound interacts with enzymes such as pyridoxal phosphate-dependent enzymes and FAD-binding oxidoreductases, influencing the metabolic flux and levels of metabolites within the cell . These interactions highlight the importance of this compound in the overall metabolic network of the producing organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. This compound may also interact with binding proteins that modulate its activity and function, influencing its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing the activity of enzymes and other biomolecules within those compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Pyridindolol peut être produit par des actinomycètes, plus précisément à partir du bouillon de culture de la souche Streptomyces nitrosporeus K93-0711 . La voie de synthèse implique un criblage sélectif des amines en utilisant des réactifs de coloration spéciaux sur la chromatographie en couche mince (CCM) .
Méthodes de production industrielle : La production industrielle de this compound implique des processus de fermentation utilisant les espèces de Streptomyces. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler le composé .
Analyse Des Réactions Chimiques
Types de réactions : Pyridindolol subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents dérivés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme inhibiteur de la bêta-galactosidase dans les études enzymatiques.
Biologie : this compound est utilisé dans des études impliquant le métabolisme microbien et l'inhibition enzymatique.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles en raison de ses propriétés inhibitrices enzymatiques.
Industrie : this compound est utilisé dans la production de divers réactifs biochimiques et comme outil de recherche dans des applications industrielles
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme bêta-galactosidase. Il se lie à l'enzyme de manière non compétitive, empêchant ainsi l'enzyme de catalyser l'hydrolyse des bêta-galactosides. Cette inhibition se produit en conditions acides (pH 4,0-5,0) avec une valeur IC50 de 7,4 × 10^-6 M à pH 4,5 .
Composés similaires :
Pseudouridimycine : Un autre métabolite bactérien doté d'une activité inhibitrice contre l'ARN polymérase.
Lydicamycines : Des composés aux propriétés antibiotiques.
Déféroxamines : Connues pour leurs propriétés chélatrices du fer.
Unicité de this compound : this compound est unique en raison de son activité inhibitrice spécifique contre la bêta-galactosidase, en particulier en conditions acides. Cette spécificité en fait un outil précieux dans les études enzymatiques et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Pseudouridimycin: Another bacterial metabolite with inhibitory activity against RNA polymerase.
Lydicamycins: Compounds with antibiotic properties.
Deferroxiamines: Known for their iron-chelating properties.
Uniqueness of Pyridindolol: this compound is unique due to its specific inhibitory activity against beta-galactosidase, particularly under acidic conditions. This specificity makes it a valuable tool in enzymatic studies and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXHGQDPLEUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-46-9 | |
| Record name | Pyridindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridindolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


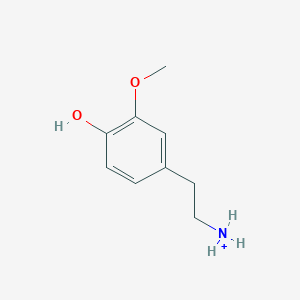
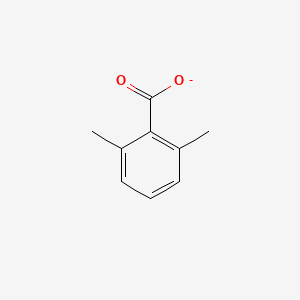
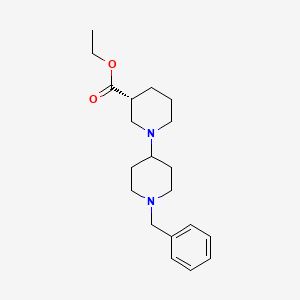

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
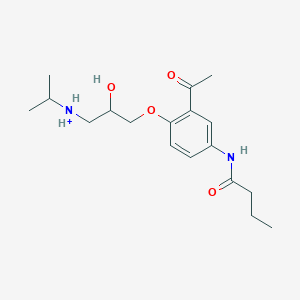


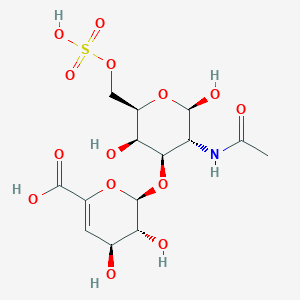
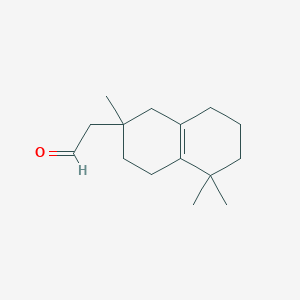
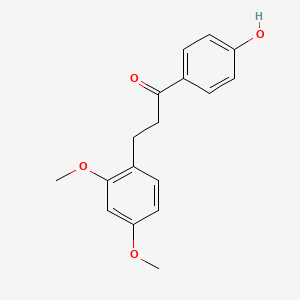
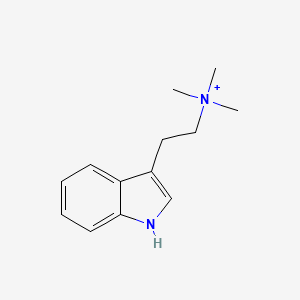
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

